1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 941922-62-9
VCID: VC7609104
InChI: InChI=1S/C18H20N6O2/c1-12-4-7-15(10-13(12)2)24-17(21-22-23-24)11-19-18(25)20-14-5-8-16(26-3)9-6-14/h4-10H,11H2,1-3H3,(H2,19,20,25)
SMILES: CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)OC)C
Molecular Formula: C18H20N6O2
Molecular Weight: 352.398

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea

CAS No.: 941922-62-9

Cat. No.: VC7609104

Molecular Formula: C18H20N6O2

Molecular Weight: 352.398

* For research use only. Not for human or veterinary use.

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea - 941922-62-9

Specification

CAS No. 941922-62-9
Molecular Formula C18H20N6O2
Molecular Weight 352.398
IUPAC Name 1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea
Standard InChI InChI=1S/C18H20N6O2/c1-12-4-7-15(10-13(12)2)24-17(21-22-23-24)11-19-18(25)20-14-5-8-16(26-3)9-6-14/h4-10H,11H2,1-3H3,(H2,19,20,25)
Standard InChI Key OGKBVGIYXVETEF-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)OC)C

Introduction

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea is a complex organic compound that combines a tetrazole ring with a urea moiety. The tetrazole ring is known for its biological activity, particularly in pharmaceutical development, due to its ability to mimic carboxylic acids in biological systems. This compound is of interest in medicinal chemistry for its potential pharmacological properties.

Synthesis and Characterization

The synthesis of compounds with similar structures often involves multi-step reactions, including the formation of tetrazole rings through cyclization reactions involving hydrazoic acid and isocyanides. Characterization typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular structure.

Synthesis Steps:

  • Formation of Tetrazole Ring: Involves cyclization reactions with hydrazoic acid.

  • Urea Formation: Typically involves the reaction of amines with isocyanates or carbamoyl chlorides.

Potential Applications:

  • Pharmaceutical Development: Due to its potential biological activity, it could be explored for therapeutic applications.

  • Medicinal Chemistry: Useful for developing new derivatives with enhanced pharmacological properties.

Data Table for Related Compounds

Given the lack of specific data for 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea, a table summarizing related compounds is provided below:

CompoundCAS NumberMolecular WeightMolecular Formula
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide941922-38-9403.5 g/molC₁₈H₂₁N₅O₄S
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea941922-65-2328.4 g/molC₁₅H₁₆N₆OS
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propionamide921502-54-7Not specifiedNot specified

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